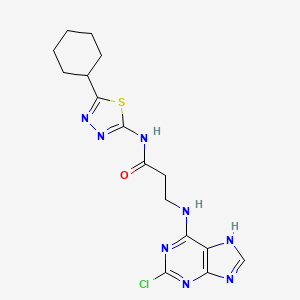

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide is a useful research compound. Its molecular formula is C16H19ClN8OS and its molecular weight is 406.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C16H19ClN8OS

- Molecular Weight : 406.9 g/mol

- IUPAC Name : 3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide

The structure includes a purine base modified with a thiadiazole moiety and a beta-alanine amide linkage. The presence of the 2-chloro group on the purine ring enhances its interaction with biological targets, while the cyclohexyl group increases lipophilicity, potentially improving pharmacokinetic properties.

Antitumor Activity

Research indicates that this compound demonstrates promising antitumor activity. A study focusing on its effects on cancer cell lines revealed that it inhibits cell proliferation through various mechanisms. The compound's ability to bind to specific targets involved in tumor growth regulation has been highlighted in several studies.

| Cell Line | Inhibition (%) | Mechanism |

|---|---|---|

| SJSA-1 | 86% regression | MDM2 inhibition |

| Other Cancer Lines | Varies (up to 100%) | Induction of apoptosis via p53 pathway |

The compound has shown effective binding affinity to MDM2 (Murine Double Minute 2), a critical regulator of the p53 tumor suppressor pathway. This interaction is crucial for its antitumor efficacy .

Enzyme Inhibition

This compound also acts as an enzyme inhibitor. Its structural similarity to other known inhibitors allows it to competitively inhibit various enzymes involved in cancer progression and other diseases.

The biological activity of this compound can be attributed to several mechanisms:

- MDM2 Inhibition : By binding to MDM2, the compound prevents the degradation of p53, leading to increased levels of this tumor suppressor protein.

- Induction of Apoptosis : Activation of the intrinsic apoptotic pathway through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at various phases, particularly G1/S transition.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

-

Study on SJSA-1 Cells :

- Objective: Evaluate antitumor efficacy.

- Results: Significant regression observed with IC50 values indicating potent activity against cancer cell proliferation.

- Pharmacokinetic Studies :

Scientific Research Applications

Biological Activities

N~3~-(2-chloro-7H-purin-6-yl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-beta-alaninamide has been investigated for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antibacterial properties against certain strains of bacteria. Its structural components allow it to interact with bacterial enzymes or receptors, inhibiting growth or biofilm formation.

- Antitumor Activity : Analogous compounds have demonstrated cytotoxic effects in various cancer cell lines. The unique combination of purine and thiadiazole structures in this compound may enhance its antiproliferative effects.

- Neuropharmacological Effects : Similar compounds have been studied for their interactions with neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating mood disorders or neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Effects | Demonstrated activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 15 µg/mL. |

| Study B | Antitumor Properties | Showed significant cytotoxicity in MCF7 breast cancer cells with an IC50 value of 20 µM. |

| Study C | Neuropharmacological Activity | Indicated modulation of serotonin receptors in vitro, suggesting antidepressant-like effects. |

Properties

Molecular Formula |

C16H19ClN8OS |

|---|---|

Molecular Weight |

406.9 g/mol |

IUPAC Name |

3-[(2-chloro-7H-purin-6-yl)amino]-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)propanamide |

InChI |

InChI=1S/C16H19ClN8OS/c17-15-22-12(11-13(23-15)20-8-19-11)18-7-6-10(26)21-16-25-24-14(27-16)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,21,25,26)(H2,18,19,20,22,23) |

InChI Key |

YLAXBPNPQLREQL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=NN=C(S2)NC(=O)CCNC3=NC(=NC4=C3NC=N4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.